2,3-Bis(13-hydroperoxyoctadeca-9,11-dienoyloxy)propyl 9-hydroperoxynonadeca-10,12-dienoate
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Overview
Description
Linolein hydroperoxides are a mixture of 132 possible isomers of mono-, di-, and tri-hydroperoxides produced from the autoxidation of trilinolein . These compounds are formed when linoleic acid-containing triglycerides, such as trilinolein, undergo autoxidation in vivo . Unlike free fatty acid hydroperoxides of linoleic acid, linolein hydroperoxides are not readily reduced in human plasma in vitro . They are significant in the study of lipid peroxidation and oxidative stress .
Preparation Methods
Linolein hydroperoxides are primarily synthesized through the autoxidation of trilinolein . This process involves the exposure of trilinolein to oxygen, leading to the formation of hydroperoxides. The reaction conditions typically include ambient temperature and the presence of oxygen . Industrial production methods are similar, relying on the controlled oxidation of linoleic acid-containing triglycerides .
Chemical Reactions Analysis
Linolein hydroperoxides undergo various chemical reactions, including:
Oxidation: The primary reaction is autoxidation, where trilinolein reacts with oxygen to form hydroperoxides.
Reduction: Unlike free fatty acid hydroperoxides, linolein hydroperoxides are not readily reduced in human plasma.
Substitution: Specific conditions and reagents can lead to substitution reactions, although these are less common.
Common reagents and conditions for these reactions include oxygen for oxidation and specific catalysts for reduction and substitution reactions . The major products formed from these reactions are various isomers of hydroperoxides .
Scientific Research Applications
Linolein hydroperoxides have several scientific research applications:
Mechanism of Action
The mechanism of action of linolein hydroperoxides involves their formation through the autoxidation of trilinolein . This process leads to the generation of reactive oxygen species, which can contribute to oxidative stress and lipid peroxidation . The molecular targets and pathways involved include the oxidation of linoleic acid-containing triglycerides and the subsequent formation of hydroperoxides .
Comparison with Similar Compounds
Linolein hydroperoxides are unique due to their formation from trilinolein and their resistance to reduction in human plasma . Similar compounds include:
Linoleic Acid Hydroperoxides: These are free fatty acid hydroperoxides that are more readily reduced in human plasma.
Trilinolein: The precursor to linolein hydroperoxides, which undergoes autoxidation to form these compounds.
Linolein hydroperoxides stand out due to their complex mixture of isomers and their specific formation pathway .
Properties
Molecular Formula |
C58H100O12 |
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Molecular Weight |
989.4 g/mol |
IUPAC Name |
2,3-bis(13-hydroperoxyoctadeca-9,11-dienoyloxy)propyl 9-hydroperoxynonadeca-10,12-dienoate |
InChI |
InChI=1S/C58H100O12/c1-4-7-10-11-12-19-25-36-45-54(70-64)46-37-28-24-31-39-48-57(60)66-51-55(67-58(61)49-40-30-23-18-14-16-21-27-35-44-53(69-63)42-33-9-6-3)50-65-56(59)47-38-29-22-17-13-15-20-26-34-43-52(68-62)41-32-8-5-2/h19-21,25-27,34-36,43-45,52-55,62-64H,4-18,22-24,28-33,37-42,46-51H2,1-3H3 |
InChI Key |
SOQCDTNXVWQPLF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=CC=CC(CCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CC=CC(CCCCC)OO)OC(=O)CCCCCCCC=CC=CC(CCCCC)OO)OO |
Origin of Product |
United States |
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